2-(3-Chloro-4-methylphenyl)phenol
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCNCAFFKMBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683507 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-03-6 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Benzaldehyde Derivatives
A foundational step in synthesizing phenolic intermediates involves the oxidation of substituted benzaldehydes. For example, the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)phenol using metachloroperbenzoic acid (mCPBA) in dichloromethane achieves yields up to 85% under mild conditions (0°C to room temperature). This method highlights the role of oxidant stoichiometry:
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Oxidant-to-substrate ratios between 0.1:1 and 10:1 molar significantly impact conversion, with optimal yields observed at a 1:1 ratio.
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Solvent selection (e.g., CH₂Cl₂) ensures homogeneity and facilitates post-reaction extraction, minimizing byproduct formation.
Regioselective Chlorination Strategies
Directed Chlorination Using Lewis Acid Catalysts
The chlorination of 4-methylphenol to 2-chloro-4-methylphenol, as described in US Patent 5,847,236, demonstrates the critical role of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and diaryl sulfide additives in achieving high regioselectivity. Key parameters include:
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Catalyst system : A combination of FeCl₃ (0.1–10 wt%) and diphenyl sulfide (0.1–10 wt%) directs chlorination to the ortho position relative to the methyl group, achieving selectivities >95%.
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Chlorinating agent : Elemental chlorine or sulfuryl chloride in stoichiometric amounts (0.95–1.1 mol per mole of substrate) ensures complete conversion while minimizing di- or tri-chlorinated byproducts.
Table 1: Catalyst Performance in 4-Methylphenol Chlorination
| Catalyst | Additive | Chlorine (mol) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| FeCl₃ | Diphenyl sulfide | 1.0 | 95.8 | 94.9 |
| AlCl₃ | 4,4'-Dichloro-diphenyl sulfide | 1.1 | 95.9 | 95.2 |
| FeCl₃ | None | 1.0 | 76.4 | 72.1 |
Adapting this methodology for 2-(3-Chloro-4-methylphenyl)phenol would require introducing the chloro group at the meta position relative to the methyl group. This could involve modifying the directing effects of substituents or employing alternative catalysts (e.g., ZrCl₄, as seen in) to alter regioselectivity.
Biphenyl Coupling Methodologies
Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl backbone in this compound may leverage palladium-catalyzed cross-coupling between aryl halides and boronic acids. For instance:
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Coupling 3-chloro-4-methylphenylboronic acid with 2-bromophenol in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) could yield the target compound.
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Reaction conditions : Temperatures of 80–100°C in a mixed solvent system (e.g., toluene/ethanol) typically achieve conversions >80% for analogous biphenyl syntheses.
Ullmann-Type Coupling
Copper-mediated coupling of 2-iodophenol with 3-chloro-4-methyliodobenzene offers an alternative route. However, this method often requires higher temperatures (120–150°C) and extended reaction times, potentially leading to dehalogenation or homo-coupling side reactions.
Sequential Functionalization Approaches
Chlorination Post-Coupling
A sequential strategy involves first synthesizing the biphenyl framework (e.g., 2-(4-methylphenyl)phenol) followed by regioselective chlorination. The challenge lies in achieving meta-chlorination relative to the methyl group, which may require:
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Directed ortho-metalation : Using a directing group (e.g., -OH) to position the chloro group via intermediate metallation.
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Electrophilic aromatic substitution : Employing Cl₂ or N-chlorosuccinimide (NCS) with a Lewis acid catalyst (e.g., FeCl₃) under controlled conditions.
Table 2: Chlorination Efficiency with Different Reagents
| Substrate | Chlorinating Agent | Catalyst | Temp (°C) | Para:Meta Ratio |
|---|---|---|---|---|
| 2-(4-Methylphenyl)phenol | Cl₂ | FeCl₃ | 25 | 1:2.5 |
| 2-(4-Methylphenyl)phenol | NCS | ZrCl₄ | -78 | 1:4.1 |
Scalability and Industrial Considerations
Solvent and Catalyst Recovery
Industrial applications prioritize solvent recyclability and catalyst reuse. For example:
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulation of Receptors: The compound may interact with cellular receptors, affecting signal transduction and cellular responses.
Oxidative Stress: It may induce or mitigate oxidative stress by influencing the production of reactive oxygen species (ROS) and antioxidant defenses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Steric and Electronic Effects: The biphenyl backbone of this compound introduces steric hindrance and extended π-conjugation, which may reduce solubility in polar solvents compared to monosubstituted analogs like 4-chloro-3-methylphenol .
- Hydrogen Bonding: The phenolic -OH group enables hydrogen bonding, similar to other chlorophenols. However, the bulky 3-chloro-4-methylphenyl substituent may restrict intermolecular interactions compared to smaller derivatives like 2-chlorophenol .
Physicochemical Properties
Notes:
- The higher molecular weight and biphenyl structure of this compound likely result in reduced water solubility compared to simpler chlorophenols .
- LogP values suggest increased lipophilicity, enhancing membrane permeability in biological systems.
Q & A
Q. Resolution Strategy :
Meta-analysis : Normalize data using standardized protocols (e.g., CLSI guidelines).
SAR Studies : Synthesize derivatives with controlled substituents and test under identical conditions .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; LD₅₀ = 320 mg/kg in rats).
- Ventilation : Use fume hoods due to volatile chlorinated byproducts .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
